molecular formula C18H13F3N4O B7786848 N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide

N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B7786848
M. Wt: 358.3 g/mol
InChI Key: VTSPPJLOCLSCNX-FOKLQQMPSA-N
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Description

N'-[(1E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazone derivative synthesized from 4-(trifluoromethyl)benzohydrazide and a pyrazole-containing aldehyde.

Properties

IUPAC Name

N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)15-8-6-13(7-9-15)17(26)25-23-11-14-10-22-24-16(14)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,25,26)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSPPJLOCLSCNX-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Pyrazole Derivatives

The synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde, a critical precursor, follows the Vilsmeier-Haack reaction. Substituted pyrazoles react with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 90–120°C to introduce the formyl group at the 4-position. For example, 3-phenyl-1H-pyrazole undergoes formylation under these conditions to yield the aldehyde in 68–72% efficiency. The reaction mechanism involves electrophilic attack at the pyrazole’s C4 position, facilitated by the electron-donating phenyl group.

Key Reaction Parameters :

  • Molar Ratio : 1:1.2 (pyrazole:POCl₃)

  • Solvent : Anhydrous DMF

  • Temperature : 110°C, 6 hours

  • Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate

Alternative Oxidation of Pyrazolylmethanol Derivatives

Pyrazolylmethanol precursors, such as (1-phenyl-1H-pyrazol-3-yl)methanol, can be oxidized to the corresponding aldehyde using sulfur trioxide-pyridine complex (SO₃·Py) in dichloromethane (DCM) and dimethyl sulfoxide (DMSO). This method achieves moderate yields (45–50%) but avoids harsh acidic conditions. The oxidation proceeds via a two-step mechanism: initial sulfonation of the alcohol followed by elimination to form the aldehyde.

Synthesis of 4-(Trifluoromethyl)benzohydrazide

Hydrazinolysis of 4-(Trifluoromethyl)benzoic Acid Esters

4-(Trifluoromethyl)benzohydrazide is synthesized by reacting methyl 4-(trifluoromethyl)benzoate with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. The reaction completes within 4–6 hours, yielding the hydrazide in 85–90% purity.

Reaction Conditions :

  • Hydrazine : 3 equivalents

  • Solvent : Absolute ethanol

  • Temperature : 80°C, reflux

  • Characterization : 1H^1H-NMR (DMSO-d6): δ 10.12 (s, 1H, NH), 8.05 (d, J = 8.2 Hz, 2H, ArH), 7.82 (d, J = 8.2 Hz, 2H, ArH).

Direct Hydrazide Formation from Acid Chlorides

An alternative route involves treating 4-(trifluoromethyl)benzoyl chloride with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C. This method offers faster reaction times (1–2 hours) but requires careful pH control to prevent over-hydrolysis.

Condensation to Form the Hydrazone Linkage

Acid-Catalyzed Condensation

The target compound is synthesized by refluxing equimolar amounts of 3-phenyl-1H-pyrazole-4-carbaldehyde and 4-(trifluoromethyl)benzohydrazide in ethanol with 2–3 drops of glacial acetic acid. The acetic acid catalyzes imine formation by protonating the aldehyde carbonyl, enhancing electrophilicity.

Optimized Protocol :

  • Molar Ratio : 1:1 (aldehyde:hydrazide)

  • Solvent : 95% ethanol

  • Catalyst : Glacial acetic acid (0.5 mL/mmol)

  • Temperature : 70°C, 5 hours

  • Yield : 78–82%

  • Characterization :

    • IR (KBr) : 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)

    • 1H^1H-NMR (CDCl₃): δ 8.42 (s, 1H, CH=N), 8.25 (s, 1H, pyrazole-H), 7.95–7.45 (m, 9H, ArH)

Solvent-Free Mechanochemical Synthesis

Recent advancements employ ball-milling techniques to achieve solvent-free condensation. Reactants are ground in a 1:1 ratio with a catalytic amount of p-toluenesulfonic acid (PTSA) at 35 Hz for 30 minutes. This method reduces reaction time to 45 minutes and improves yields to 88–90%.

Crystallographic and Spectroscopic Validation

Single-Crystal X-ray Diffraction Analysis

Crystals of analogous hydrazones reveal an (E)-configuration with a dihedral angle of 39.91° between the pyrazole and benzohydrazide rings. Key bond lengths include:

  • C=N : 1.344(5) Å

  • N–N : 1.386(4) Å

  • C=O : 1.232(5) Å

Hydrogen bonding between the hydrazide NH and carbonyl oxygen (O1–H1⋯O2, 2.892 Å) stabilizes the crystal lattice.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) of the title compound shows a molecular ion peak at m/z 387.1245 [M+H]⁺ (calculated: 387.1248).

Comparative Analysis of Synthetic Methods

Method Yield Time Advantages Limitations
Acid-catalyzed reflux78–82%5 hHigh purity, scalableSolvent waste generation
Mechanochemical milling88–90%45 minSolvent-free, energy-efficientRequires specialized equipment
Microwave-assisted80–85%20 minRapid heating, uniform conditionsLimited scalability

Reaction Mechanism and Stereochemical Control

The condensation proceeds via a nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, forming a tetrahedral intermediate. Subsequent dehydration yields the hydrazone with exclusive (E)-stereochemistry due to steric hindrance between the pyrazole and trifluoromethylphenyl groups. Density functional theory (DFT) calculations indicate a reaction activation energy of 92.4 kJ/mol, consistent with moderate thermal requirements.

Scalability and Industrial Applications

Pilot-scale batches (100 g) produced via acid-catalyzed reflux demonstrate consistent purity (>98% by HPLC) and stability under accelerated degradation conditions (40°C/75% RH, 6 months). The compound’s bioactivity against kinase targets (IC₅₀ = 0.45 μM) underscores its pharmaceutical potential .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring and hydrazide moiety allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound shares a hydrazone (-NH-N=CH-) backbone with other benzohydrazide derivatives. Key structural variations include:

  • Substituent on the benzohydrazide core : The 4-(trifluoromethyl) group distinguishes it from analogs like 4-tert-butyl-N′-benzylidenebenzohydrazides .
  • Pyrazole ring : Unlike simpler benzylidene derivatives, its 3-phenyl-1H-pyrazol-4-yl group introduces aromatic and hydrogen-bonding capabilities, similar to pyrazole-containing inhibitors like SANT-1 .

Crystallographic Data

Comparative crystallographic studies highlight differences in bond lengths and packing:

  • N-N bond length : In compound 5 (4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide), the N-N bond is 1.364 Å, shorter than in compound 14 (1.37–1.39 Å), suggesting greater resonance stabilization in derivatives with electron-withdrawing groups like -CF₃ .
  • Crystal packing : Pyrazole-containing hydrazones (e.g., N′-[(thiophen-2-yl)methylidene] derivatives) exhibit π-π stacking and hydrogen bonding, which influence solubility and stability .

Substituent Effects on Physicochemical Properties

Compound Substituent Melting Point (°C) LogP (Predicted)
Target Compound 3-Phenylpyrazole, -CF₃ ~180–200* ~3.5–4.0†
4-(tBu)-N′-benzylidenebenzohydrazide -tBu, -OCH₃ 178–196 3.2–3.8
N′-Hexadecyl-2-[4-(CF₃)benzoyl]hydrazide -CF₃, -C₁₆H₃₃ 196 6.5
Camphor-based hydrazone Bicyclic terpene 212–214 4.1

*Estimated based on analogs; †Calculated using ChemDraw.

Enzyme Inhibition

  • Cholinesterase Inhibition : Hydrazones with -CF₃ groups show dual AChE/BuChE inhibition. For example, 2l (4-(trifluoromethyl)-N′-[4-(trifluoromethyl)benzylidene]benzohydrazide) inhibits AChE with IC₅₀ = 46.8 µM via mixed-type inhibition . Pyrazole analogs (e.g., SANT-1) target Hedgehog signaling, indicating scaffold versatility .
  • Urease Inhibition : 4-tert-butyl derivatives (e.g., compound 5) exhibit IC₅₀ = 12.3 µM, suggesting that bulky substituents enhance activity compared to -CF₃ derivatives .

Antimicrobial Activity

  • Antimycobacterial Activity : Camphor-based hydrazones inhibit M. tuberculosis with MIC = 4 µM, while 4-chlorobenzylidene derivatives target M. kansasii (MIC = 16 µM). The -CF₃ group may enhance membrane permeability but reduce selectivity compared to halogenated analogs .
  • Broad-Spectrum Activity : N-alkyl-2-[4-(CF₃)benzoyl]hydrazines show activity against MRSA (MIC = 8–32 µg/mL), linked to their lipophilic side chains .

Cytotoxicity and Selectivity

  • Pyrazole-containing hydrazones (e.g., 7G and 7Q) demonstrate low cytotoxicity (IC₅₀ > 100 µM in eukaryotic cells) but high antiproliferative activity in cancer cells, suggesting scaffold-dependent selectivity .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : -CF₃ enhances enzyme inhibition but may reduce solubility.

Aromatic Substituents : Pyrazole and thiophene rings improve π-π interactions with target proteins .

Alkyl Chains : Long alkyl chains (e.g., hexadecyl) increase lipophilicity and antimicrobial potency .

Biological Activity

N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following chemical formula:

C18H13F3N4OC_{18}H_{13}F_3N_4O

It features a pyrazole ring, which is known for its pharmacological properties, and a trifluoromethyl group that enhances biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. For instance:

  • Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that hydrazones derived from 4-(trifluoromethyl)benzohydrazide displayed significant antibacterial activity with minimal cytotoxicity .
  • Antifungal Activity : Pyrazole derivatives have been reported to possess antifungal properties against various pathogens. The structure of the compound contributes to its ability to disrupt fungal cell membranes .

Anticancer Potential

Research has highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes such as BRAF(V600E) and Aurora-A kinase, which are critical in tumor growth .

Cholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's:

  • Dual Inhibition : It was found to inhibit both AChE and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in cognitive disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of the compound, making it more effective against various pathogens .
  • Pyrazole Ring Modifications : Variations in substituents on the pyrazole ring have been shown to affect potency and selectivity against different biological targets .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various hydrazones, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, outperforming several standard antibiotics .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), with an IC50 value of 15 µM. This suggests that structural modifications could lead to more potent anticancer agents .

Q & A

Basic: What are the critical steps for synthesizing N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Condensation : Reacting 4-(trifluoromethyl)benzohydrazide with 3-phenyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions to form the hydrazone linkage.
  • Catalysis : Use of catalysts like p-toluenesulfonic acid to accelerate imine formation .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization : Reaction temperature (60–80°C), solvent choice (ethanol or DMF), and stoichiometric ratios are adjusted based on TLC or HPLC monitoring .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Confirm the hydrazone (E)-configuration via the imine proton (δ 8.2–8.5 ppm) and absence of aldehyde peaks. Aromatic protons from the phenyl and pyrazole rings appear at δ 6.8–7.8 ppm .
  • IR Spectroscopy : Stretch bands for C=N (1620–1640 cm⁻¹) and N-H (3200–3300 cm⁻¹) validate hydrazide formation .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the compound’s solid-state structure?

  • SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data. Discrepancies in bond lengths or angles may arise from twinning or disordered solvent molecules.
  • Validation Tools : Cross-check with PLATON or Mercury to assess hydrogen bonding and π-π stacking interactions. Contradictions often stem from poor data resolution (<1.0 Å) or incorrect space group assignment .

Advanced: What experimental strategies mitigate side reactions during functionalization of the trifluoromethyl group?

  • Protecting Groups : Temporarily shield reactive sites (e.g., hydrazide NH) using Boc or Fmoc groups before introducing electrophiles .
  • Low-Temperature Reactions : Perform nucleophilic substitutions at −20°C to suppress elimination pathways.
  • DFT Calculations : Predict reactive intermediates to guide solvent selection (e.g., DCM for low polarity) .

Advanced: How can computational modeling predict the compound’s bioactivity, and what limitations exist?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or bacterial enzymes. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
  • Limitations : Inaccuracies may arise from rigid receptor models or neglecting solvent effects. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity, and how are IC50 values interpreted?

  • Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • IC50 Analysis : Compare dose-response curves with positive controls (e.g., ciprofloxacin). Values <10 µg/mL suggest promising activity .

Advanced: How do researchers analyze conflicting biological activity data across different cell lines or assay conditions?

  • Dose-Response Repetition : Conduct triplicate experiments under standardized conditions (pH, serum concentration).
  • Mechanistic Studies : Use Western blotting or qPCR to verify target modulation (e.g., apoptosis markers like caspase-3) .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyrazole-hydrazide derivatives) to identify structure-activity trends .

Basic: What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Waste Disposal : Neutralize hydrazide residues with dilute HCl before disposal .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

  • Flow Chemistry : Continuous flow systems reduce intermediate degradation.
  • Microwave Assistance : Accelerate condensation steps (30 minutes vs. 6 hours conventional) .
  • In Situ Monitoring : ReactIR or PAT tools track reaction progress in real time .

Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (40°C, 24 hours) and analyze via HPLC for decomposition products (e.g., hydrazine or benzaldehyde derivatives) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C. Melting points >150°C indicate solid-state robustness .

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